3,4,5-Trifluorobenzamide
Overview
Description
3,4,5-Trifluorobenzamide is an organic compound with the molecular formula C(_7)H(_4)F(_3)NO It is characterized by the presence of three fluorine atoms attached to a benzene ring, along with an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5-Trifluorobenzamide can be synthesized through several methods. One common approach involves the reaction of 3,4,5-trifluorobenzoic acid with ammonia or an amine under dehydrating conditions. This reaction typically requires a catalyst such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations precisely.
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trifluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: Products vary depending on the nucleophile used.
Reduction: 3,4,5-Trifluoroaniline.
Oxidation: 3,4,5-Trifluorobenzoic acid.
Scientific Research Applications
3,4,5-Trifluorobenzamide is utilized in various scientific research domains:
Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for developing anti-inflammatory and anticancer agents.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism by which 3,4,5-trifluorobenzamide exerts its effects is primarily through its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various biological effects.
Comparison with Similar Compounds
- 3,4-Difluorobenzamide
- 2,4,5-Trifluorobenzamide
- 3,5-Difluorobenzamide
Comparison: 3,4,5-Trifluorobenzamide is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and biological activity. Compared to 3,4-difluorobenzamide, the additional fluorine atom in the 5-position can significantly alter the compound’s electronic properties and steric interactions. Similarly, 2,4,5-trifluorobenzamide, while having the same number of fluorine atoms, exhibits different reactivity patterns due to the different substitution pattern on the benzene ring.
Properties
IUPAC Name |
3,4,5-trifluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMVOBYFZPFCOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380313 | |
Record name | 3,4,5-Trifluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78324-75-1 | |
Record name | 3,4,5-Trifluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 78324-75-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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